Cas no 35856-61-2 (Ethyl(methyl)sulfamoyl chloride)

Ethyl(methyl)sulfamoyl chloride is a versatile sulfamoylating reagent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as an electrophile, enabling efficient introduction of the sulfamoyl group into target molecules. The compound’s stability under controlled conditions ensures reliable handling and storage. It is particularly valuable in the preparation of sulfonamides, which are critical in drug development and agrochemical applications. The presence of both ethyl and methyl substituents offers selectivity in reactions, allowing for tailored modifications. Suitable for use under inert atmospheres, it is a preferred choice for precise sulfamoylation in research and industrial processes.
Ethyl(methyl)sulfamoyl chloride structure
35856-61-2 structure
Product Name:Ethyl(methyl)sulfamoyl chloride
CAS No:35856-61-2
MF:C3H8ClNO2S
MW:157.619118690491
MDL:MFCD11622866
CID:1077215
PubChem ID:22637008
Update Time:2025-05-25

Ethyl(methyl)sulfamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • Ethyl(methyl)sulfamoyl chloride
    • Ambcb4036358
    • BB 0261986
    • I14-26852
    • Methylethylsulfamoylchlorid
    • N-Methyl-N-ethyl-sulfamylchlorid
    • A913557
    • SCHEMBL457680
    • DTXSID70627187
    • N-ethyl-N-methyl-sulfamoyl chloride
    • ethyl(methyl)sulfamoyl chloride, AldrichCPR
    • sulfamoyl chloride, ethyl(methyl)-
    • ZSWXMTQLPYVTLZ-UHFFFAOYSA-N
    • AKOS005174177
    • Ethyl(methyl)sulfamoylchloride
    • ALBB-013448
    • Sulfamoyl chloride, ethylmethyl-
    • Ethyl(methyl)sulfamyl chloride
    • AT16496
    • N-Ethyl-N-methylsulfamoyl chloride
    • MFCD11622866
    • 35856-61-2
    • EN300-96652
    • FS-4836
    • SY065876
    • Sulfamoylchloride,ethylmethyl-
    • MDL: MFCD11622866
    • Inchi: 1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3
    • InChI Key: ZSWXMTQLPYVTLZ-UHFFFAOYSA-N
    • SMILES: ClS(N(C)CC)(=O)=O

Computed Properties

  • Exact Mass: 156.99654
  • Monoisotopic Mass: 156.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 37.38

Ethyl(methyl)sulfamoyl chloride Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

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Ethyl(methyl)sulfamoyl chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:35856-61-2)Ethyl(methyl)sulfamoyl chloride
Order Number:A913557
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:49
Price ($):315.0/212.0
Email:sales@amadischem.com

Ethyl(methyl)sulfamoyl chloride Related Literature

Additional information on Ethyl(methyl)sulfamoyl chloride

Ethyl(methyl)sulfamoyl Chloride: A Comprehensive Overview

Ethyl(methyl)sulfamoyl chloride, identified by the CAS registry number CAS No. 35856-61-2, is a significant compound in the field of organic chemistry. This compound, also referred to as Ethyl methyl sulfamoyl chloride, belongs to the class of sulfamoyl chlorides, which are widely used in various industrial and chemical applications. The molecule consists of a sulfonamide group attached to an ethyl and a methyl group, with a reactive chloride moiety that makes it highly versatile in chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of Ethyl(methyl)sulfamoyl chloride as a key intermediate in the synthesis of advanced materials and pharmaceuticals. Researchers have demonstrated its potential in forming stable amide bonds, which are crucial in drug design and polymer chemistry. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Chemical Communications have explored its role in constructing bioactive molecules with enhanced pharmacokinetic properties.

The structural versatility of Ethyl(methyl)sulfamoyl chloride allows it to participate in a wide range of reactions, including nucleophilic substitutions, coupling reactions, and amidations. Its ability to act as both an electrophilic and nucleophilic agent makes it a valuable reagent in asymmetric synthesis and catalytic processes. Recent research has also focused on its application in green chemistry, where it has been employed as an efficient catalyst for sustainable transformations under mild conditions.

In terms of physical properties, Ethyl(methyl)sulfamoyl chloride is typically a colorless to pale yellow liquid with a pungent odor. It is sparingly soluble in water but exhibits excellent solubility in organic solvents such as dichloromethane and diethyl ether. The compound is stable under normal storage conditions but may decompose upon exposure to strong bases or elevated temperatures. These characteristics make it suitable for use in both laboratory-scale experiments and large-scale industrial processes.

The synthesis of Ethyl(methyl)sulfamoyl chloride involves the reaction of ethyl methyl sulfamate with thionyl chloride (SOCl₂), followed by purification through distillation or chromatography. This method ensures high purity levels, which are essential for its application in sensitive chemical reactions. Quality control measures include spectroscopic analysis (IR, NMR) and chromatographic techniques to confirm the identity and purity of the final product.

One of the most promising areas of application for Ethyl(methyl)sulfamoyl chloride is in the field of agrochemistry. Recent studies have shown its potential as a precursor for herbicides and fungicides with improved efficacy and reduced environmental impact. For example, researchers at leading agricultural institutions have utilized this compound to develop novel crop protection agents that target specific pest species without affecting non-target organisms.

In conclusion, Ethyl(methyl)sulfamoyl chloride, with its unique chemical properties and wide-ranging applications, continues to be a focal point in modern organic chemistry research. Its role as an intermediate in drug discovery, material science, and agrochemistry underscores its importance in advancing technological innovations. As researchers continue to explore its potential, this compound is expected to contribute significantly to the development of next-generation chemical products.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:35856-61-2)Ethyl(methyl)sulfamoyl chloride
A913557
Purity:99%/99%
Quantity:25g/10g
Price ($):315.0/212.0
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